molecular formula C10H11ClO2 B593534 2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone CAS No. 134681-01-9

2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone

Cat. No. B593534
CAS RN: 134681-01-9
M. Wt: 198.646
InChI Key: PMLGMBKHWMTMAD-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone, also known as 2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone, is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.646. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

134681-01-9

Product Name

2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone

Molecular Formula

C10H11ClO2

Molecular Weight

198.646

IUPAC Name

2-chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone

InChI

InChI=1S/C10H11ClO2/c11-7-10(13)9-3-1-8(2-4-9)5-6-12/h1-4,12H,5-7H2

InChI Key

PMLGMBKHWMTMAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCO)C(=O)CCl

synonyms

Ethanone, 2-chloro-1-[4-(2-hydroxyethyl)phenyl]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Finely ground AlCl3 (92.0 g, 0.69 mol) was mixed with dichloromethane (120 ml) in a flask and cooled to -10° C. Chloracetyl chloride (37.3 g, 0.33 mol) was added to the mixture as it was kept cool. Phenethyl alcohol (36.6 g, 0.30 mol) was dissolved in dichloromethane (20 ml) and charged to a dropping funnel. The phenethyl alcohol solution was added slowly dropwise to the mixture over 2 hours while stirring and keeping the temperature at about 10° C. At the end of the addition, the mixture was allowed to warm to room temperature and stirred overnight. The red color solution was poured into a large quantity of ice (about 300 g). The organic layer was separated and the aqueous layer was extracted with dichloromethane (200 ml), and the dichloromethane portions were washed with water until neutral. The organic phase was then dried (magnesium sulfate), concentrated, recrystallized (ether), and dried to give 48.8 g (81.9%) of compound 5. Analysis of the products gave the following results: mp 41°-45° C.; NIR (KBr) 3477, 3355, 2947, 1702, 1693, 1606, 1218, 1044, 818 cm-1 ; 1H NMR (60 MHz) δ 1.96 (s, 1H), 2.92 (t, 2H, J=6.5 Hz), 3.90 (t, 2H, J=6.5 Hz), 4.67 (s,2H), 7.2-7.4 (m, 2H), 7.8-8.0 (m, 2H).
Name
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step Two
Quantity
36.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Five
Yield
81.9%

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